![molecular formula C6H10Cl2O2 B14323191 2,2-Dichloro-3-[(propan-2-yl)oxy]propanal CAS No. 108555-07-3](/img/structure/B14323191.png)
2,2-Dichloro-3-[(propan-2-yl)oxy]propanal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Dichloro-3-[(propan-2-yl)oxy]propanal is an organic compound with the molecular formula C6H10Cl2O2. It is a chlorinated aldehyde and is known for its reactivity and versatility in various chemical reactions. This compound is of interest in both academic research and industrial applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dichloro-3-[(propan-2-yl)oxy]propanal typically involves the chlorination of 3-[(propan-2-yl)oxy]propanal. One common method is the reaction of 3-[(propan-2-yl)oxy]propanal with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction parameters and improved yield. The use of advanced separation techniques, such as distillation and crystallization, ensures the purity of the final product.
化学反応の分析
Types of Reactions
2,2-Dichloro-3-[(propan-2-yl)oxy]propanal undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2-) can be used for substitution reactions.
Major Products Formed
Oxidation: 2,2-Dichloro-3-[(propan-2-yl)oxy]propanoic acid.
Reduction: 2,2-Dichloro-3-[(propan-2-yl)oxy]propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2,2-Dichloro-3-[(propan-2-yl)oxy]propanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
作用機序
The mechanism of action of 2,2-Dichloro-3-[(propan-2-yl)oxy]propanal involves its reactivity with nucleophiles and electrophiles. The aldehyde group is highly reactive and can form covalent bonds with nucleophilic species. The chlorine atoms can also participate in substitution reactions, making the compound versatile in chemical synthesis.
類似化合物との比較
Similar Compounds
2,2-Dichloropropane: Similar in structure but lacks the aldehyde group.
1,3-Dichloro-2-propanol: Contains a hydroxyl group instead of an aldehyde.
2,2-Dichloroethanol: Contains an alcohol group instead of an aldehyde.
Uniqueness
2,2-Dichloro-3-[(propan-2-yl)oxy]propanal is unique due to the presence of both chlorine atoms and an aldehyde group, which imparts distinct reactivity and versatility in chemical reactions. This makes it a valuable compound for various synthetic applications and research studies.
特性
CAS番号 |
108555-07-3 |
|---|---|
分子式 |
C6H10Cl2O2 |
分子量 |
185.05 g/mol |
IUPAC名 |
2,2-dichloro-3-propan-2-yloxypropanal |
InChI |
InChI=1S/C6H10Cl2O2/c1-5(2)10-4-6(7,8)3-9/h3,5H,4H2,1-2H3 |
InChIキー |
PFJMUIMDHNEIRP-UHFFFAOYSA-N |
正規SMILES |
CC(C)OCC(C=O)(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[3-(4-Methoxyphenyl)cyclohexyl]acetic acid](/img/structure/B14323115.png)
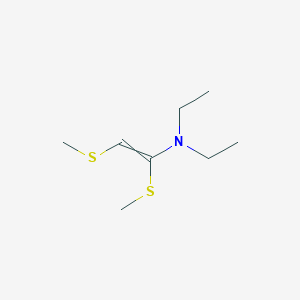

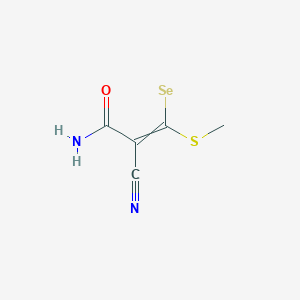
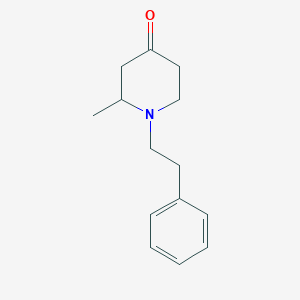
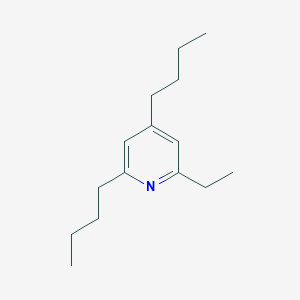
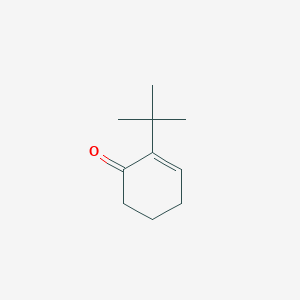
![11-Oxatetracyclo[7.5.1.05,15.010,12]pentadeca-1,3,5(15),6,8-pentaene-13,14-dione](/img/structure/B14323154.png)
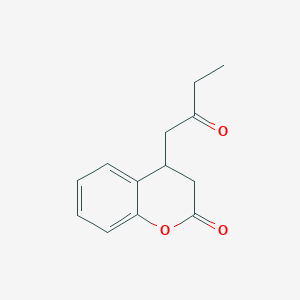
![1-Chloro-4-[(1-chloro-2,2,3,3-tetramethylcyclopropyl)methyl]benzene](/img/structure/B14323173.png)
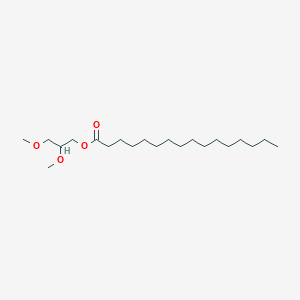
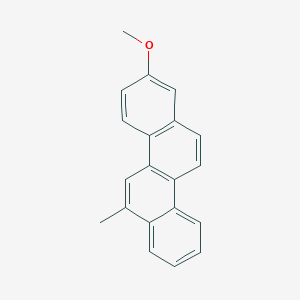
![2-[4-Phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B14323181.png)

